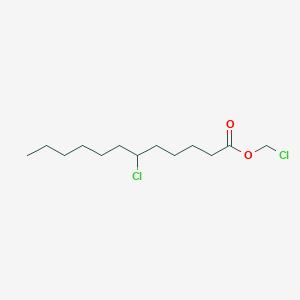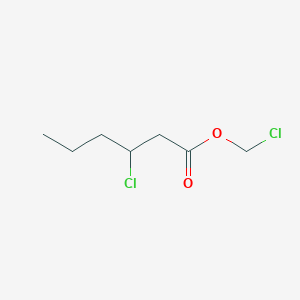
Triacont-10-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacont-10-YN-1-OL is an organic compound characterized by a long carbon chain with an alkyne functional group and a hydroxyl group. This compound is part of the propargylic alcohol family, which is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacont-10-YN-1-OL can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohols . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods. The copper-catalyzed addition of formaldehyde to acetylene is favored due to its efficiency and scalability . The reaction is carried out in reactors designed to handle the exothermic nature of the process, ensuring safety and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Triacont-10-YN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrogen halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triacont-10-YN-1-OL has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Alcohol: A simpler analog with similar reactivity but a shorter carbon chain.
10-Undecyn-1-ol: Another propargylic alcohol with antifungal activity and applications in organic synthesis.
Uniqueness
Triacont-10-YN-1-OL is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific molecular structures and reactivities.
Propriétés
| 82672-50-2 | |
Formule moléculaire |
C30H58O |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
triacont-10-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-19,22-30H2,1H3 |
Clé InChI |
GFMYKUVJXPWXFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC#CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




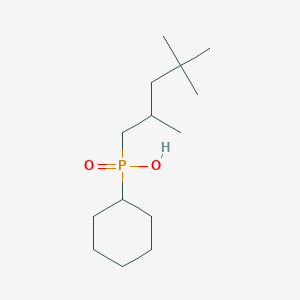
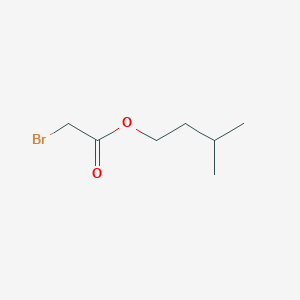
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
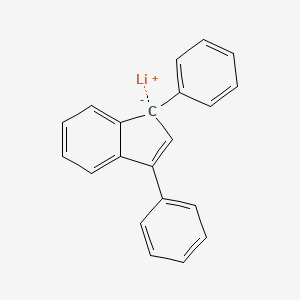
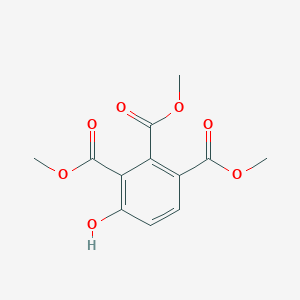
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
